
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, commonly referred to as CPP, is an organic compound that has become increasingly important in recent years due to its numerous applications in the field of scientific research. CPP is a heterocyclic compound that consists of five carbon atoms, two nitrogen atoms, and one oxygen atom, and is typically synthesized by a reaction between cyclopentanone and pyrazine. CPP is known to possess several unique properties, such as a high degree of solubility in both organic and aqueous solvents, and a relatively low melting point of 93°C. As such, CPP has become widely used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a component in the synthesis of novel heterocyclic compounds, exhibiting a wide range of potential applications in scientific research. For instance, it is involved in the environmentally safe synthesis of substituted 2-pyrazoline and pyrazole derivatives under ultrasound irradiation, offering advantages such as milder conditions, operational simplicity, higher yield, safety, and eco-friendliness. These compounds have shown antibacterial and antioxidant activities, alongside significant DNA binding capabilities, suggesting their potential in pharmaceutical and medicinal chemistry (Kitawat & Singh, 2014).
Biological Activities The compound's derivatives are involved in studies exploring a range of biological activities. This includes antimicrobial evaluation, where novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, containing 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol moieties, displayed pronounced antimicrobial properties (Sirakanyan et al., 2021). Another study identified novel 1-aryl-3, 5-bis(het) aryl pyrazole derivatives as potential antiproliferative agents, demonstrating cytotoxic effects against breast cancer and leukemic cells (Ananda et al., 2017).
Chemical Synthesis In chemical synthesis, the compound and its analogs have been utilized to develop new classes of COX-2 inhibitors, showcasing the versatility of this chemical structure in generating pharmacologically relevant molecules. The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives highlights the compound's role in generating potential therapeutic agents (Patel et al., 2004).
Structural and Mechanistic Studies The structure and reactivity of derivatives of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol are subjects of ongoing research. For instance, the synthesis and structural analysis of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds elucidate the structural characteristics and potential for further functionalization of this compound class (Wu et al., 2012).
Eigenschaften
IUPAC Name |
2-cyclopentyl-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-7-10(11-8-13-5-6-14-11)15-16(12)9-3-1-2-4-9/h5-9,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGEGXEWXSVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




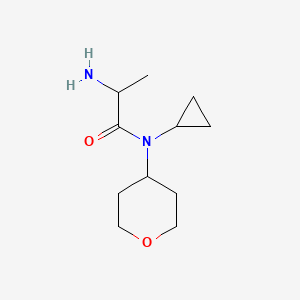
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
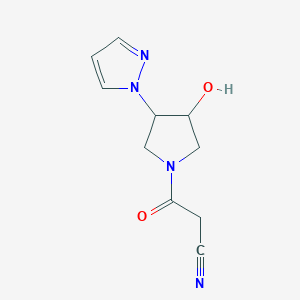
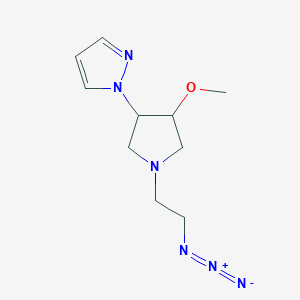
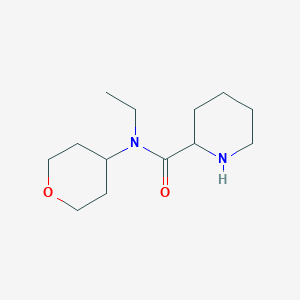
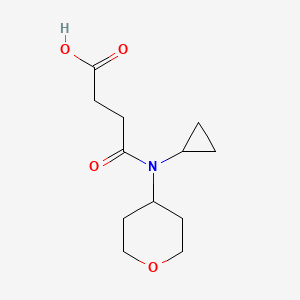
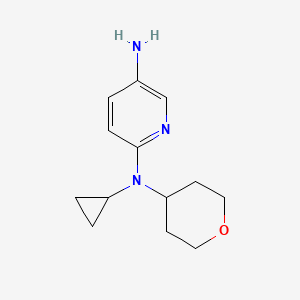

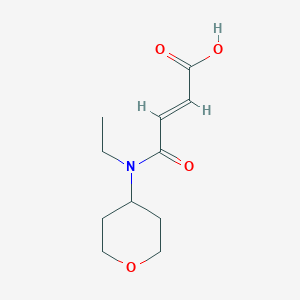

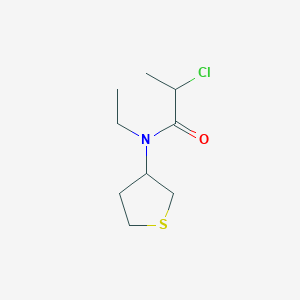
![2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490311.png)
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)